molecular formula C25H22O5 B11162761 3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11162761
M. Wt: 402.4 g/mol
InChI Key: BTRAUYPBKSVHOQ-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methoxy and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the chromen-2-one core can produce dihydro derivatives.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylphenyl groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of pharmaceuticals.

    1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Known for its tyrosinase inhibitory activity.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(2-methylphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C25H22O5/c1-16-6-4-5-7-19(16)15-29-20-10-8-18-12-21(25(26)30-23(18)14-20)17-9-11-22(27-2)24(13-17)28-3/h4-14H,15H2,1-3H3

InChI Key

BTRAUYPBKSVHOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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